
Cerevisterol
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerevisterol can be synthesized from ergosterol through a series of chemical reactionsThe synthetic route typically includes steps such as oxidation, reduction, and hydroxylation under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as fungi. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. High-performance liquid chromatography is commonly used to isolate this compound from complex mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: Cerevisterol undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions include various hydroxylated derivatives of this compound, which can exhibit different bioactive properties .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Cerevisterol has demonstrated promising antimicrobial properties against several pathogenic microorganisms. Research indicates that it inhibits the growth of:
- Salmonella typhi : Minimum inhibitory concentration (MIC) of 25 µg/mL.
- Staphylococcus aureus : MIC of 25 µg/mL.
- Aspergillus niger : MIC of 25 µg/mL.
- Enterococcus faecalis : MIC of 50 µg/mL.
The minimum bactericidal concentrations (MBCs) for these pathogens are as follows:
Pathogen | MBC (µg/mL) |
---|---|
Salmonella typhi | 50 |
Staphylococcus aureus | 100 |
Enterococcus faecalis | 200 |
Aspergillus niger | 100 |
Furthermore, this compound has been shown to modify the activity of various antibiotics, enhancing or reducing their efficacy at sub-inhibitory concentrations . This resistance-modifying activity suggests potential applications in overcoming antibiotic resistance in clinical settings.
Anti-inflammatory Properties
This compound's anti-inflammatory capabilities have been investigated extensively. Studies reveal that it can alleviate inflammation by suppressing key signaling pathways such as MAPK and NF-κB. Specifically, this compound treatment in LPS-stimulated macrophages resulted in:
- Reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2).
- Decreased expression levels of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
The following table summarizes the effects observed in cellular assays:
Cytokine | Expression Change (LPS vs. CRVS Treatment) |
---|---|
TNF-α | Significantly reduced |
IL-1β | Significantly reduced |
IL-6 | Significantly reduced |
These findings indicate that this compound may serve as a natural therapeutic agent for treating inflammatory diseases .
Other Potential Applications
In addition to its antimicrobial and anti-inflammatory effects, this compound has been explored for other therapeutic benefits:
Wirkmechanismus
Cerevisterol exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: Suppresses the production of nitric oxide and prostaglandin E2 by reducing the expression of inducible nitric oxide synthase and cyclooxygenase-2.
Molecular Pathways: Inhibits the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells by blocking the phosphorylation of inhibitory protein κBα.
Vergleich Mit ähnlichen Verbindungen
Cerevisterol is unique among sterols due to its specific hydroxylation pattern and bioactive properties. Similar compounds include:
Ergosterol: A precursor in the biosynthesis of this compound, found in fungi.
Cholesterol: A structurally related sterol found in animal cells.
Stigmasterol: A plant sterol with similar bioactive properties.
This compound stands out due to its potent anti-inflammatory and antimicrobial activities, making it a valuable compound for various scientific and industrial applications .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of cerevisterol in natural product extracts?
this compound’s structure is validated using nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR and C-NMR, to assign proton and carbon signals. For example, H-NMR peaks at δ 5.33 (H-7) and δ 5.20–5.16 (H-22/H-23) confirm the presence of conjugated double bonds, while δ 4.06 (H-3) and δ 3.60 (H-6) indicate hydroxylated positions . Cross-validation with literature data (e.g., Kawagishi et al., 1988) and comparison to ergosterol derivatives are critical to avoid misidentification .
Q. What experimental approaches are used to assess this compound’s solubility and stability in biological assays?
this compound is sparingly soluble in aqueous solutions but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). Stability tests involve HPLC or LC-MS monitoring under varying pH, temperature, and light conditions. Pre-dissolution in DMSO (≤1% v/v) is standard for in vitro assays to prevent solvent toxicity artifacts .
Q. How can researchers determine this compound’s antimicrobial activity against pathogens like Salmonella Typhi?
Minimum inhibitory concentration (MIC) assays are performed using broth microdilution. For example, this compound’s MIC against S. Typhi ATCC6539 is <10 µg/mL, validated via time-kill studies showing ≥4 log10 reduction in colony-forming units (CFU). Hydrogen peroxide assays further measure enzymatic inhibition (e.g., catalase activity reduced by 60%, indicated by foam height reduction from 1.9 cm to 0.4 cm) .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s anti-inflammatory effects?
this compound suppresses LPS-induced pro-inflammatory mediators (NO, PGE2) by downregulating iNOS and COX-2 expression via MAPK/NF-κB/AP-1 pathways. Mechanistic studies involve Western blotting (e.g., reduced phospho-IκBα and c-Fos) and immunofluorescence to track NF-κB nuclear translocation. Nrf2/HO-1 pathway activation is confirmed via Keap-1 downregulation and Nrf2 nuclear accumulation in macrophage models .
Q. How does this compound interact with bacterial membranes to exert its antimicrobial activity?
Membrane disruption is assessed using fluorescent probes (e.g., DiSC3(5) for membrane depolarization) and electron microscopy to visualize cell wall damage. This compound’s sterol structure may competitively inhibit ergosterol biosynthesis in fungi or disrupt bacterial proton motive force by targeting H-ATPases, as suggested by comparative studies with carvacrol .
Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?
Discrepancies in bioactivity (e.g., variable MIC values) may arise from differences in bacterial strains, solvent systems, or assay conditions. Researchers should standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin). Meta-analyses of NMR and LC-MS datasets can identify purity-related inconsistencies .
Q. Methodological Considerations
Q. How should researchers design experiments to study this compound’s cytotoxicity in mammalian cells?
Use dose-response assays (e.g., MTT or resazurin) with IC50 calculations. Prioritize cell lines relevant to the study’s focus (e.g., RAW 264.7 macrophages for inflammation models). Include controls for solvent effects (DMSO) and validate findings with apoptosis/necrosis markers (e.g., Annexin V/PI staining) .
Q. What techniques validate this compound’s purity and structural integrity in pharmacological studies?
High-resolution mass spectrometry (HR-MS) confirms molecular mass (430.673 g/mol for CHO). Purity is assessed via HPLC (≥95% area under the curve) with photodiode array detection. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation products .
Q. How can researchers address the limited bioavailability of this compound in preclinical models?
Pharmacokinetic studies using LC-MS/MS quantify plasma/tissue concentrations after oral/intraperitoneal administration. Nanoformulation (e.g., liposomes) or pro-drug derivatization improves solubility and bioavailability. In vivo efficacy is tested in infection models (e.g., murine typhoid) with endpoint CFU counts .
Q. Data Interpretation and Reproducibility
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
Nonlinear regression (e.g., log[inhibitor] vs. response curves) quantifies EC50/IC50 values. Multiplicity-adjusted ANOVA compares treatment groups. Reproducibility requires ≥3 biological replicates and open-access raw data (e.g., NMR spectra, assay readouts) .
Q. How should conflicting data on this compound’s oxygen atom configuration be resolved?
Revisit early structural analyses (e.g., Honeywell’s 1933 work confirming three oxygen atoms, two as hydroxyls) using modern techniques like X-ray crystallography. Computational modeling (DFT or MD simulations) predicts stable conformations .
Eigenschaften
IUPAC Name |
17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXHRTZAVQOQEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.